

Trisodium Nitrilotriacetic Acid: A Comprehensive Toxicological and Mechanistic Review

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Compound of Interest

Compound Name: **Trisodium**
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trisodium nitrilotriacetic acid (NTA), a chelating agent once widely used in detergents and other industrial applications, has been the subject of extensive toxicological research. Classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), NTA's health effects, particularly its potential to induce tumors in the urinary tract, warrant a thorough understanding. This technical guide provides a comprehensive overview of the health effects of **trisodium** NTA, with a focus on its carcinogenic and genotoxic potential. It details the experimental protocols of key studies, presents quantitative toxicological data in a structured format, and elucidates the proposed mechanisms of action through signaling pathway diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical safety assessment.

Introduction

Nitrilotriacetic acid (NTA) and its **trisodium** salt are aminopolycarboxylic acids with strong chelating properties, enabling them to bind to metal ions such as calcium, magnesium, and zinc. This property made them effective water softeners in detergents and valuable in various industrial processes. However, concerns about their potential health and environmental effects led to a decline in their use in consumer products in some regions.

The primary toxicological concern associated with NTA is its carcinogenicity in the urinary system of rodents, observed in multiple long-term bioassays. This has led to its classification as a Group 2B carcinogen by IARC, indicating it is possibly carcinogenic to humans, and it is reasonably anticipated to be a human carcinogen by the U.S. National Toxicology Program (NTP).^{[1][2]} This guide synthesizes the available scientific literature to provide a detailed examination of the health effects and underlying mechanisms of NTA toxicity.

Health Effects of Trisodium Nitrilotriacetic Acid

Carcinogenicity

Oral exposure to NTA and its **trisodium** salt has been shown to induce tumors of the urinary system, including the kidney, ureter, and urinary bladder, in both rats and mice.^[1] The tumors observed include renal tubular cell adenomas and adenocarcinomas, as well as transitional-cell carcinomas.^[1]

The carcinogenic effect of NTA is consistently observed at high doses in animal studies. For instance, in a National Cancer Institute (NCI) bioassay, Fischer 344 rats fed diets containing 20,000 ppm of the **trisodium** salt of NTA for two years showed a significant increase in urinary tract tumors.^[3] Similarly, male rats administered 1000 ppm **trisodium** NTA in drinking water for two years developed renal tubular adenomas and adenocarcinomas.^[4]

Table 1: Summary of Key Carcinogenicity Studies on **Trisodium** Nitrilotriacetic Acid

Species/Strain	Route of Administration	Dose Levels	Duration	Key Findings	Reference
Fischer 344 Rats (Male/Female)	Diet	0, 200, 2,000, 20,000 ppm	24 months	Increased incidence of benign and malignant tumors of the kidney, ureter, and bladder at the highest dose.	[3]
B6C3F1 Mice (Male/Female)	Diet	0, 2,500, 5,000 ppm	18 months	No statistically significant increase in tumors.	[1]
Crl/COBS CD (SD) BR Rats (Male)	Drinking Water	0, 1,000 ppm	2 years	Significantly higher incidence of renal tubular cell adenomas and adenocarcinomas in the treated group.	[4]

Genotoxicity

The genotoxicity of NTA is a subject of ongoing discussion. The majority of in vivo and in vitro studies in mammalian cells have not found NTA to be genotoxic.[\[5\]](#) For instance, it did not induce sister chromatid exchanges in hamster or human cells and was not mutagenic in the Ames test.[\[6\]](#) However, some studies have reported positive findings. NTA has been shown to

induce aneuploidy in mouse germ cells.^[5] In some in vitro assays without metabolic activation, such as the micronucleus assay on L5178Y mouse lymphoma cells and a chromosomal aberrations test on human lymphocytes, NTA showed clastogenic effects.^[6] The prevailing view is that NTA is not a direct-acting genotoxic agent, and its carcinogenic effects are more likely related to secondary mechanisms.

Table 2: Summary of Genotoxicity Data for **Trisodium Nitrilotriacetic Acid**

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	With and without S9	Negative	[6]
In vitro Micronucleus Assay	L5178Y Mouse Lymphoma Cells	Without S9	Positive	[6]
In vitro Micronucleus Assay	L5178Y Mouse Lymphoma Cells	With S9	Negative	[6]
In vitro Chromosomal Aberration	Human Lymphocytes	Without S9	Positive	[6]
In vivo Rodent Comet Assay	Rat Kidney Cells	N/A	Positive	[6]
Sister Chromatid Exchange	Hamster and Human Cells	N/A	Negative	[6]
Aneuploidy	Mouse Germ Cells	N/A	Positive	[5]

Acute and Chronic Toxicity

Trisodium NTA has low acute toxicity, with oral LD50 values in rats reported to be in the range of 1100 to 2000 mg/kg.^[7] Signs of acute toxicity at high doses can include ataxia, tremors, and hypoactivity.^[7]

Chronic exposure to high doses of NTA is primarily associated with nephrotoxicity.^{[3][8]} This is characterized by vacuolation of the proximal convoluted tubular epithelium and exacerbation of age-related nephrosis.^[8] A No-Observed-Adverse-Effect Level (NOAEL) for nephrosis in a 2-year rat study was determined to be 0.03% in the diet, equivalent to approximately 15-30 mg/kg body weight per day.^[9]

Mechanism of Action

The carcinogenic activity of **trisodium** NTA is believed to be a secondary consequence of its strong chelating properties, leading to cytotoxicity and subsequent regenerative cell proliferation, rather than direct interaction with DNA. The primary mechanisms involve the disruption of zinc and calcium homeostasis in the urinary tract.

Disruption of Zinc and Calcium Homeostasis

At high doses, NTA chelates zinc in the body, and the resulting NTA-zinc complex is excreted through the kidneys. This leads to an accumulation of zinc in the renal tubular cells, causing cytotoxicity and cell death.^{[3][5]} In the urothelium of the bladder and ureter, NTA is thought to chelate calcium, leading to a depletion of intracellular calcium. This disruption of calcium homeostasis can also lead to cytotoxicity and trigger a proliferative response.^[10]

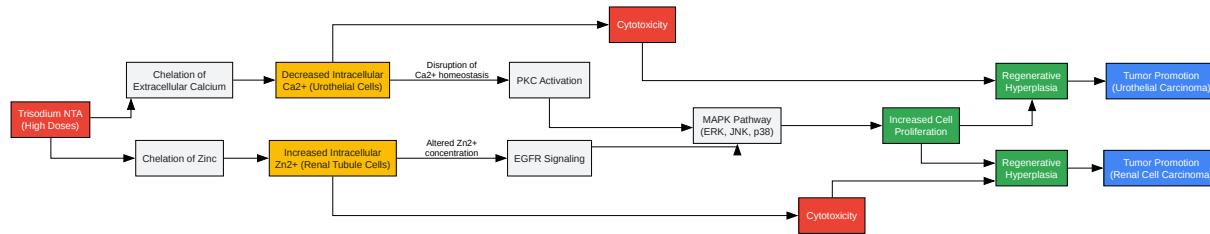
Regenerative Hyperplasia and Tumor Promotion

The cytotoxicity induced by both zinc accumulation in the kidney and calcium depletion in the urothelium leads to a compensatory increase in cell division, known as regenerative hyperplasia.^[8] This sustained proliferative environment is thought to be a key factor in the promotion of tumors.^[8] NTA has also been shown to act as a tumor promoter in two-stage carcinogenicity studies, where it increased the incidence of urinary tract tumors in rats pre-treated with a known carcinogen.^[5]

Signaling Pathways

While the precise signaling pathways activated by NTA-induced metal ion dysregulation are not fully elucidated for NTA itself, the known consequences of altered intracellular calcium and zinc levels in renal and urothelial cells suggest the involvement of key proliferative signaling cascades.

An increase in intracellular calcium is a well-established trigger for the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway. Similarly, dysregulation of zinc homeostasis can impact the Epidermal Growth Factor Receptor (EGFR) signaling pathway. These pathways are known to play crucial roles in cell proliferation, survival, and differentiation, and their sustained activation can contribute to tumorigenesis.



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Caption: Hypothesized signaling pathway for NTA-induced tumorigenesis.

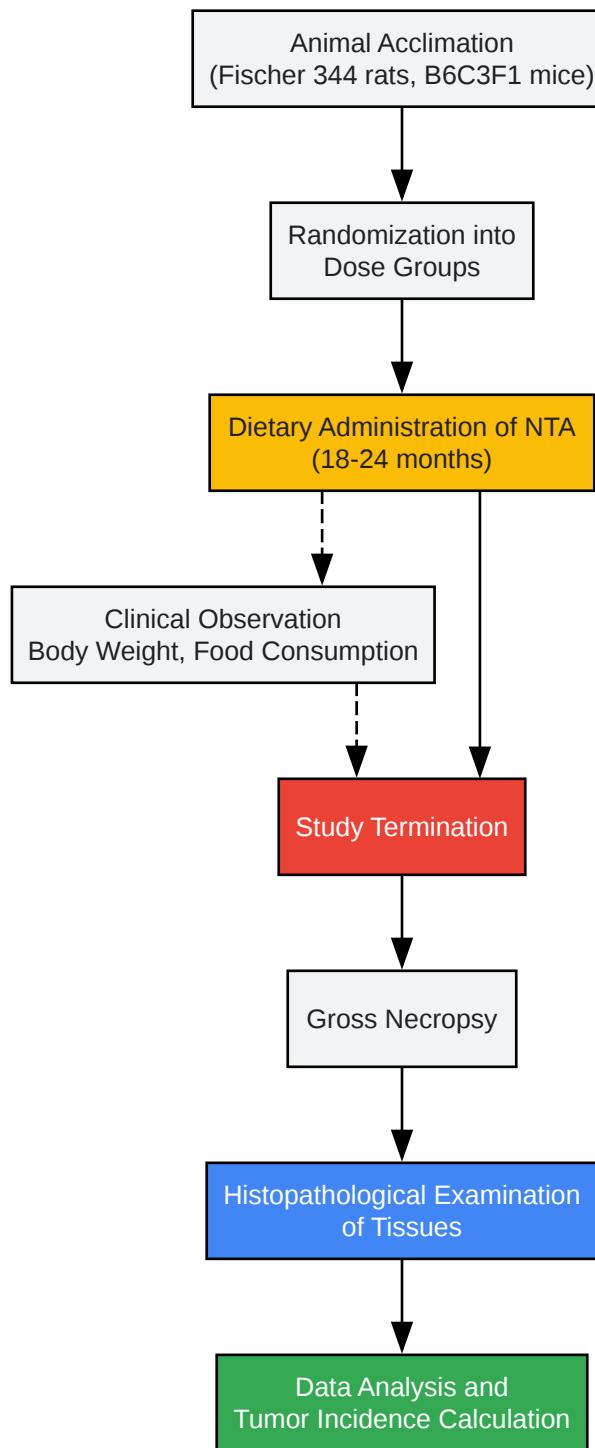
Experimental Protocols

Rodent Carcinogenicity Bioassay (NCI-CG-TR-6)

This protocol outlines the methodology used in the National Cancer Institute bioassay of **trisodium** nitrilotriacetic acid monohydrate.[3]

- Test Animals: Fischer 344 rats and B6C3F1 mice.

- Animal Maintenance: Animals were housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle. They received a standard laboratory diet and water ad libitum.
- Dose Administration: **Trisodium** NTA monohydrate was mixed into the diet at various concentrations.
 - Rats (SRI study): 0 (control), 200, 2,000, and 20,000 ppm for 24 months.
 - Rats (LBI study): 0 (control), 7,500, and 15,000 ppm for 18 months.
 - Mice (LBI study): 0 (control), 2,500, and 5,000 ppm for 18 months.
- Observations: Animals were observed twice daily for signs of toxicity. Body weights and food consumption were recorded weekly for the first 12 weeks and monthly thereafter.
- Pathology: At the end of the study, all surviving animals were euthanized. A complete necropsy was performed on all animals, including those that died during the study. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, and processed for histological examination.



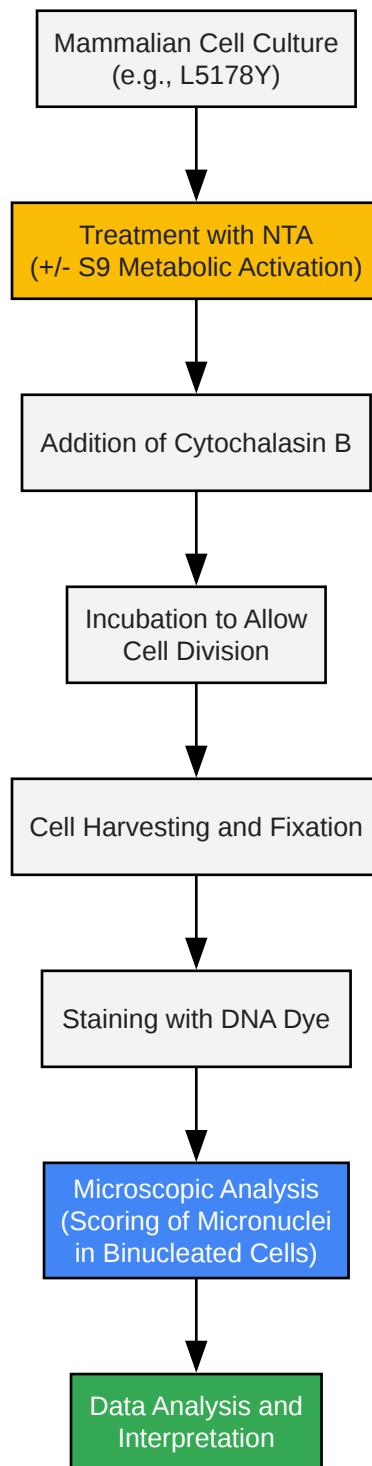
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Caption: Workflow for a typical rodent carcinogenicity bioassay.

In Vitro Mammalian Cell Micronucleus Assay

This generalized protocol is based on standard guidelines for conducting the in vitro micronucleus assay, as would have been applied to test NTA.

- Cell Lines: L5178Y mouse lymphoma cells or other suitable mammalian cell lines.
- Culture Conditions: Cells are maintained in an appropriate culture medium supplemented with serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
- Test Compound Preparation: **Trisodium** NTA is dissolved in a suitable solvent (e.g., culture medium or water) to prepare a stock solution. A range of concentrations is selected for testing.
- Treatment:
 - Without Metabolic Activation: Cells are exposed to various concentrations of NTA for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).
 - With Metabolic Activation: Cells are co-treated with NTA and a rat liver S9 fraction for a short period (e.g., 3-6 hours).
- Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.
- Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: At least 1000 binucleated cells per concentration are scored for the presence of micronuclei. The number of micronucleated binucleated cells is recorded.
- Cytotoxicity Assessment: Cell proliferation or viability is assessed to ensure that the tested concentrations are not excessively cytotoxic.



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Caption: General workflow for the in vitro micronucleus assay.

Conclusion

Trisodium nitrilotriacetic acid has been extensively studied, and the evidence strongly indicates that at high doses, it is a carcinogen in the urinary tract of rodents. The proposed mechanism of action, involving cytotoxicity and regenerative hyperplasia secondary to the chelation of zinc and calcium, is a plausible explanation for its carcinogenic effects and suggests a threshold-based mechanism. While the genotoxic potential of NTA is not fully resolved, the weight of evidence suggests it is not a direct-acting mutagen.

For researchers and professionals in drug development and chemical safety, the case of NTA serves as an important example of a non-genotoxic carcinogen. Understanding its mechanism of action is crucial for risk assessment and for the development of safer alternatives. The detailed experimental protocols provided in this guide offer a reference for designing and interpreting toxicological studies, while the summarized data and signaling pathway diagrams provide a concise yet comprehensive overview of the current state of knowledge on the health effects of **trisodium** NTA. Further research into the specific molecular signaling pathways affected by NTA-induced metal ion dysregulation would provide a more complete picture of its toxicological profile.

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